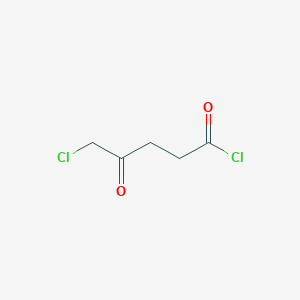

5-Chloro-4-oxopentanoyl chloride

Description

Historical Trajectory and Evolving Significance in Organic Synthesis

While a detailed historical account of 5-Chloro-4-oxopentanoyl chloride is not extensively documented in dedicated scholarly reviews, its emergence can be contextualized within the broader development of bifunctional reagents in organic synthesis. The utility of acid chlorides as reactive acylating agents has been a cornerstone of organic chemistry for over a century. mdpi.comnih.govresearchgate.net The strategic incorporation of a second reactive site, in this case, a chloroketone, into the acyl chloride framework represents a more modern approach to molecular construction, allowing for sequential and controlled reactions.

The synthesis of related compounds, such as 5-chlorovaleroyl chloride, has been explored through various methods, including the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride. nih.govmdpi.com It is plausible that the synthesis of this compound follows a similar pathway, likely starting from 5-chloro-4-oxopentanoic acid. The parent acid, also known as 5-chlorolevulinic acid, can be prepared through methods such as the chlorination of levulinic acid (4-oxopentanoic acid). nih.govgoogle.com The development of efficient synthetic routes to such bifunctional molecules is crucial for their application in research and industry.

Strategic Position as a Multifunctional Chemical Building Block

The strategic value of this compound lies in its nature as a bifunctional electrophile. The presence of two distinct reactive centers, the acid chloride and the α-chloroketone, allows for a range of selective transformations, making it a versatile building block for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds. mdpi.comnih.govnih.govnih.gov

The acid chloride functionality is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This reactivity is a fundamental tool for creating new carbon-heteroatom bonds.

Simultaneously, the α-chloroketone moiety provides another site for nucleophilic attack. The chlorine atom, being a good leaving group, can be displaced by various nucleophiles. Furthermore, the ketone carbonyl group can itself react with nucleophiles or be used in a variety of classic ketone reactions. This dual reactivity enables the construction of cyclic and heterocyclic systems through intramolecular reactions or by reacting with dinucleophilic partners. For instance, reaction with a dinucleophile containing both an amine and a thiol could lead to the formation of complex heterocyclic structures.

The application of similar bifunctional building blocks is well-established in medicinal chemistry and materials science for the synthesis of compounds with desired biological or physical properties. nih.govnih.govresearchgate.netgrowingscience.com The ability to introduce multiple functional groups in a single step or in a controlled sequence makes this compound a potentially valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Structure

3D Structure

Properties

CAS No. |

522648-63-1 |

|---|---|

Molecular Formula |

C5H6Cl2O2 |

Molecular Weight |

169.00 g/mol |

IUPAC Name |

5-chloro-4-oxopentanoyl chloride |

InChI |

InChI=1S/C5H6Cl2O2/c6-3-4(8)1-2-5(7)9/h1-3H2 |

InChI Key |

PDERGHFHIOCEML-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)Cl)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 4 Oxopentanoyl Chloride

Direct Synthesis from Carboxylic Acid Precursors

The most direct and common approach to synthesizing 5-Chloro-4-oxopentanoyl chloride involves the use of its corresponding carboxylic acid, 5-Chloro-4-oxopentanoic acid. ontosight.ainih.gov This method leverages well-understood reactions that replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

The transformation of 5-Chloro-4-oxopentanoic acid into this compound is a type of nucleophilic acyl substitution. libretexts.org Standard chlorinating agents are used to achieve this conversion, effectively turning the less reactive carboxylic acid into a highly reactive acyl chloride, which is a versatile intermediate for synthesizing other compounds. chemguide.co.uk The general reaction involves treating the carboxylic acid with a chlorinating agent, which leads to the formation of the acyl chloride and various byproducts depending on the reagent used. libretexts.org

Several reagents are effective for converting carboxylic acids to acyl chlorides. The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product. researchgate.net

Thionyl Chloride (SOCl₂) : This is a widely used reagent for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.ukacs.org The reaction can be accelerated by the addition of catalysts like pyridine (B92270) or N,N-dimethylformamide (DMF). rsc.orgyoutube.com Typically, the reaction involves heating the carboxylic acid with an excess of thionyl chloride, which can also serve as the solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂) : Another common reagent, oxalyl chloride is known for being milder and more selective than thionyl chloride. researchgate.netwikipedia.org It also produces gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), facilitating an easy workup. chemicalbook.com This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.combiorxiv.org While effective, oxalyl chloride is more expensive than thionyl chloride, making it more suitable for smaller-scale syntheses or for substrates that are sensitive to harsher conditions. researchgate.net

Phosphorus Halides (PCl₅ and PCl₃) : Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also capable of converting carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org However, these reagents produce non-gaseous byproducts, such as phosphoryl chloride (POCl₃) or phosphorous acid (H₃PO₃), which can make the isolation and purification of the desired acyl chloride more complex, often requiring fractional distillation. chemguide.co.uklibretexts.org

Interactive Table: Comparison of Common Chlorinating Agents

| Reagent | Formula | Byproducts | Typical Conditions | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent, often heated | Inexpensive, gaseous byproducts simplify workup. acs.orgrsc.org | Less selective than oxalyl chloride. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | With catalytic DMF in a solvent like DCM | Milder, more selective, gaseous byproducts. researchgate.netwikipedia.org | More expensive. researchgate.net |

| Phosphorus(V) Chloride | PCl₅ | POCl₃(l), HCl(g) | Cold reaction | Highly reactive | Liquid byproduct (POCl₃) complicates purification. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃(s) | Heating required | Readily available | Solid byproduct (H₃PO₃) requires separation. chemguide.co.uk |

Advanced Synthetic Strategies and Process Optimization

For research and potential larger-scale applications, optimizing the synthesis of this compound is crucial to ensure high yields and purity while maintaining an efficient process.

Achieving high yields and purity begins with the choice of reagent. Oxalyl chloride is often considered a more selective reagent, which can lead to fewer side products and thus higher purity. researchgate.netwikipedia.org The use of chlorinating agents like thionyl chloride and oxalyl chloride that produce only gaseous byproducts is a significant advantage for purity, as the byproducts are easily removed from the reaction mixture. libretexts.orgchemicalbook.com

Purification of the resulting this compound is typically accomplished by fractional distillation. libretexts.orgacs.org This technique separates the product from any excess starting material or remaining traces of the chlorinating agent. chemguide.co.uk To drive the reaction to completion and maximize the yield, an excess of the chlorinating agent is often used. commonorganicchemistry.com For sensitive substrates, converting the carboxylic acid to its corresponding salt (e.g., a sodium salt) before reacting it with the chlorinating agent can sometimes provide a cleaner reaction and improve yields. researchgate.net

For the large-scale preparation of acyl chlorides, economic and practical factors become paramount. Thionyl chloride is frequently the reagent of choice for industrial-scale synthesis due to its low cost and high reactivity. rsc.orgyoutube.com Its ability to act as both the reagent and the solvent can streamline the process by reducing the number of components. commonorganicchemistry.com

Patents for the synthesis of structurally similar compounds, such as 5-chlorovaleryl chloride, often describe one-pot procedures where the precursor acid is synthesized and then converted to the acyl chloride with thionyl chloride without intermediate isolation steps. google.comgoogle.com This approach improves efficiency and reduces waste, making it suitable for larger-scale production. google.com The reaction conditions are typically optimized, including temperature control and reaction time, to ensure the process is both efficient and safe. google.com

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 4 Oxopentanoyl Chloride

Nucleophilic Acyl Substitution Chemistry

The acyl chloride moiety is the most electrophilic site in the 5-Chloro-4-oxopentanoyl chloride molecule, making it highly susceptible to attack by a wide range of nucleophiles. These reactions proceed through a characteristic nucleophilic addition-elimination mechanism. The nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding esters. These reactions are typically rapid and can often be performed at room temperature. The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the acyl chloride carbonyl carbon. masterorganicchemistry.comlibretexts.org

In a typical alcoholysis reaction, an alcohol, such as ethanol, would react with this compound to produce ethyl 5-chloro-4-oxopentanoate. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct.

Phenolysis follows a similar pathway, though phenols are generally less nucleophilic than alcohols. The reaction with phenol would yield phenyl 5-chloro-4-oxopentanoate. The reactivity can be enhanced by converting the phenol to its more nucleophilic phenoxide salt by treatment with a base. researchgate.net

Table 1: Illustrative Examples of Alcoholysis and Phenolysis of this compound

| Nucleophile | Product | Reaction Conditions |

| Methanol (B129727) | Methyl 5-chloro-4-oxopentanoate | Pyridine, 0°C to rt |

| Isopropanol | Isopropyl 5-chloro-4-oxopentanoate | Triethylamine, CH₂Cl₂, rt |

| Phenol | Phenyl 5-chloro-4-oxopentanoate | NaOH(aq), then add acyl chloride |

This table presents hypothetical reactions based on the general reactivity of acyl chlorides.

This compound readily reacts with primary and secondary amines in a process known as aminolysis or amidation to form the corresponding amides. sphinxsai.comorganic-chemistry.org These reactions are generally very fast due to the high nucleophilicity of amines.

For instance, the reaction with a primary amine, such as methylamine, would yield N-methyl-5-chloro-4-oxopentanamide. As with alcoholysis, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl produced. Alternatively, a non-nucleophilic base can be used. youtube.com

The reaction with ammonia (B1221849) would produce the primary amide, 5-chloro-4-oxopentanamide.

Table 2: Representative Aminolysis Reactions of this compound

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 5-chloro-4-oxopentanamide | Excess NH₃ in ether, 0°C |

| Diethylamine | N,N-diethyl-5-chloro-4-oxopentanamide | 2 eq. Et₂NH, THF, 0°C to rt |

| Aniline | N-phenyl-5-chloro-4-oxopentanamide | Pyridine, CH₂Cl₂, rt |

This table presents hypothetical reactions based on the general reactivity of acyl chlorides.

The reaction of acyl chlorides with carbon nucleophiles can lead to the formation of new carbon-carbon bonds. A prominent example is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com

In the case of this compound, a Friedel-Crafts reaction with benzene (B151609) would be expected to yield 1-phenyl-5-chloro-4-oxopentan-1-one. The Lewis acid activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion that is then attacked by the aromatic ring. nih.gov

Another important class of carbon nucleophiles are organometallic reagents. However, the reaction of this compound with strong organometallic reagents like Grignard reagents or organolithiums would be complex. While the acyl chloride is more reactive, these strong nucleophiles can also add to the ketone. This can lead to a mixture of products unless carefully controlled conditions are employed.

Transformations Involving the Ketone Functionality

While the acyl chloride is the more reactive site, the ketone group in this compound can also undergo characteristic reactions, particularly after the acyl chloride has been transformed or if selective reagents are used.

The ketone in this compound has α-hydrogens (on the carbon adjacent to the carbonyl group) which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

An intramolecular Aldol condensation could potentially occur if a suitable base is used, leading to the formation of a cyclic product. youtube.comkhanacademy.orgyoutube.com For example, deprotonation at the C-3 position would generate an enolate that could attack the C-5 chloro-substituted carbon, though this is less likely. More plausibly, after conversion of the acyl chloride to an ester, an intramolecular Dieckmann condensation could be envisioned.

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a weak base. researchgate.netresearchgate.net For a derivative of this compound where the acyl chloride has been converted to an ester, a Knoevenagel condensation at the ketone position with a reagent like diethyl malonate could be expected.

Table 3: Potential Condensation Reactions Involving the Ketone Functionality

| Reaction Type | Reactant(s) | Potential Product |

| Intramolecular Aldol | (Derivative of the title compound) | Cyclic β-hydroxy ketone |

| Knoevenagel Condensation | (Ester derivative) + Diethyl malonate | α,β-unsaturated dicarbonyl compound |

This table presents hypothetical reactions based on general principles of ketone reactivity.

The ketone carbonyl group can be attacked by nucleophiles in addition reactions. The reactivity is generally lower than that of the acyl chloride.

With strong nucleophiles like Grignard reagents, addition to the ketone is possible, leading to the formation of a tertiary alcohol upon workup. masterorganicchemistry.comyoutube.comyoutube.com For example, after converting the acyl chloride to an ester to prevent its reaction, the addition of a Grignard reagent, such as methylmagnesium bromide, to the ketone would yield a tertiary alcohol.

Addition of cyanide (from a source like HCN or NaCN) would form a cyanohydrin, where a cyano group and a hydroxyl group are attached to the same carbon. researchgate.net This reaction is typically base-catalyzed.

Table 4: Illustrative Addition Reactions at the Ketone Carbonyl

| Reagent | Product Type (after workup) |

| Methylmagnesium bromide | Tertiary alcohol |

| Sodium borohydride | Secondary alcohol |

| Hydrogen cyanide | Cyanohydrin |

This table presents hypothetical reactions based on general principles of ketone reactivity.

Selective Reduction and Oxidation of the Ketone Moiety

The selective reduction of the ketone in this compound, while preserving the highly reactive acid chloride, is a significant challenge. Due to the high reactivity of the acid chloride, which readily reacts with most hydride reagents, achieving such selectivity is not straightforward. chemistrysteps.com Strong reducing agents like lithium aluminum hydride would non-selectively reduce both the acid chloride and the ketone. Milder reagents, such as sodium borohydride, which are known to selectively reduce ketones in the presence of less reactive esters, would likely still preferentially attack the more electrophilic acid chloride.

Conversely, the oxidation of the methylene group alpha to the ketone to furnish a 1,2-diketone, while leaving the acid chloride and chloromethyl groups intact, presents its own set of challenges. Strong oxidizing agents would likely lead to cleavage of the carbon-carbon bonds or oxidation of the chloro-alkyl group. Specific methodologies for such a transformation on this particular substrate are not well-documented in the scientific literature.

Reactions at the Terminal Chloro-Alkyl Group

The terminal chloro-alkyl group provides a handle for a variety of functionalization reactions, including nucleophilic substitutions, intramolecular cyclizations, and eliminations.

The chlorine atom of the chloromethyl ketone moiety is susceptible to nucleophilic displacement by a variety of nucleophiles. nih.gov This allows for the introduction of diverse functional groups at the C-5 position. The general mechanism for nucleophilic substitution at an alkyl halide involves the attack of the nucleophile and the departure of the halide leaving group. libretexts.org

Table 1: Plausible Intermolecular Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Plausible Product |

| Azide | Sodium Azide (NaN₃) | 5-Azido-4-oxopentanoyl chloride |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | 5-Amino-4-oxopentanoyl chloride derivatives |

| Thiol | Sodium Thiolate (NaSR) | 5-(Alkylthio)-4-oxopentanoyl chloride |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Hydroxy-4-oxopentanoyl chloride |

Note: The reactivity of the acid chloride functionality would need to be considered, and protection-deprotection strategies or carefully controlled reaction conditions might be necessary to achieve selective substitution at the chloro-alkyl group.

The presence of both an electrophilic chloromethyl group and a nucleophilic enolate (which can be formed from the ketone under basic conditions) within the same molecule sets the stage for intramolecular cyclization. Treatment of this compound or its derivatives with a base could potentially lead to the formation of a five-membered ring, such as a furanone derivative. The reaction would proceed via an initial deprotonation at the α-carbon of the ketone, followed by intramolecular nucleophilic attack of the resulting enolate on the carbon bearing the chlorine atom.

Base-induced elimination of hydrogen chloride from the this compound can lead to the formation of unsaturated systems. Depending on the reaction conditions and the base used, this could result in the formation of a double bond, yielding an unsaturated acyl chloride. Such reactions are common for α-haloketones.

Synergistic Reactivity and Cascade Reactions

The dual functionality of this compound opens up possibilities for cascade reactions, where a single set of reagents and conditions triggers a sequence of transformations. For instance, a di-nucleophile could potentially react at both electrophilic sites. An amino alcohol, for example, could first acylate at the acid chloride and then the hydroxyl group could displace the terminal chloride, leading to the formation of a heterocyclic structure in a single pot. While specific examples for this substrate are not readily found, the concept of tandem reactions with bifunctional electrophiles is a well-established strategy in organic synthesis. researchgate.net

Detailed Kinetic and Mechanistic Studies of Chemical Transformations

Detailed kinetic and mechanistic studies on the reactions of this compound are not extensively reported in the available scientific literature. However, the kinetics and mechanisms of related acyl chlorides and chloroketones have been investigated.

The hydrolysis of acyl chlorides, for instance, can proceed through different mechanisms depending on the substrate and reaction conditions. cdnsciencepub.comresearchgate.net The reaction of acetyl and chloroacetyl chlorides with nucleophiles like methanol has been shown to follow both second and third-order kinetics, suggesting the involvement of both bimolecular and termolecular transition states. niu.edu For this compound, the hydrolysis of the acid chloride moiety would likely be the primary reaction in an aqueous environment, leading to the corresponding carboxylic acid. libretexts.org

The mechanism of nucleophilic substitution at the chloromethyl ketone would likely follow an SN2 pathway, typical for primary alkyl halides. The rate of this reaction would be dependent on the concentration of both the substrate and the incoming nucleophile.

Further computational and experimental studies would be necessary to fully elucidate the intricate kinetic and mechanistic details of the various transformations that this compound can undergo.

Applications of 5 Chloro 4 Oxopentanoyl Chloride in Complex Organic Synthesis

Role in the Synthesis of Linear and Branched Polyfunctionalized Alkanes

The structure of 5-Chloro-4-oxopentanoyl chloride serves as a robust scaffold for the synthesis of polyfunctionalized alkanes. Its two reactive sites can be independently or concertedly manipulated to introduce a variety of functional groups onto a five-carbon chain.

For instance, the acid chloride can be converted into an ester or amide, while the α-chloroketone can undergo nucleophilic substitution to introduce alkoxy, amino, or cyano groups. Subsequent reduction of the ketone functionality to a secondary alcohol adds another point of stereochemical complexity and functionalization. This step-wise approach allows for the controlled construction of alkanes bearing multiple, strategically placed functional groups, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Construction of Carbocyclic Frameworks

The inherent reactivity of this compound can be harnessed for the synthesis of carbocyclic systems, particularly five- and six-membered rings. Intramolecular cyclization reactions are a key strategy in this context. By reacting the acid chloride with a nucleophile that contains a latent carbanion or its equivalent, a precursor for an intramolecular alkylation can be formed.

For example, reaction with a malonic ester derivative would form an intermediate that, upon deprotonation, could cyclize via nucleophilic attack on the carbon bearing the chlorine atom. This strategy leads to the formation of functionalized cyclopentanone (B42830) or cyclohexanone (B45756) derivatives, which are central building blocks in organic synthesis.

Utilization in Heterocyclic Compound Synthesis

The dual electrophilic nature of this compound makes it an exceptionally useful precursor for a diverse range of heterocyclic compounds. It can provide the carbon backbone for various ring systems by reacting with appropriate heteroatom-containing nucleophiles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Lactams)

The compound is a valuable precursor for nitrogen-containing heterocycles, which form the core of many biologically active molecules. mdpi.com

Pyrroles: this compound is an effective precursor to 1,4-dicarbonyl compounds, which are key substrates in the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.org Hydrolysis of the acid chloride followed by nucleophilic substitution of the chlorine with a hydroxyl group (or its equivalent) would generate a 1,4-dicarbonyl compound. This intermediate can then be condensed with primary amines or ammonia (B1221849) to yield highly substituted pyrroles. organic-chemistry.orgresearchgate.net This method is highly modular, allowing for the introduction of various substituents on the pyrrole nitrogen. nih.gov

Pyridines: The synthesis of substituted pyridines can be achieved through multi-component reactions where this compound can act as a key building block. baranlab.orgias.ac.in For example, it can serve as a synthon in variations of the Hantzsch pyridine (B92270) synthesis, which traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. baranlab.org The functional groups within this compound can be chemically transformed to fit into established pyridine synthesis cascades, such as those involving annulation or cycloaddition strategies. organic-chemistry.orgijpsonline.com

Lactams: Lactams, cyclic amides of varying ring sizes, are readily accessible from this precursor. The synthesis typically involves the reaction of the acid chloride moiety with a primary or secondary amine to form an amide. The pendant α-chloroketone can then undergo intramolecular cyclization. For example, reductive amination of the ketone followed by intramolecular N-alkylation would lead to the formation of substituted piperidinones (δ-lactams). Alternatively, reaction with an amino acid derivative could initiate a sequence leading to more complex lactam structures. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Key Reaction |

|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | Condensation of the derived 1,4-dicarbonyl with an amine. organic-chemistry.org |

| Pyridine | Hantzsch-type Synthesis | Multi-component condensation. baranlab.orgias.ac.in |

| Lactam | Intramolecular Cyclization | Formation of an amide followed by intramolecular N-alkylation. organic-chemistry.org |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Lactones)

Furans: Similar to pyrrole synthesis, the Paal-Knorr furan (B31954) synthesis is a primary method for which this compound is an ideal starting material. organic-chemistry.org The requisite 1,4-dicarbonyl intermediate is generated and then subjected to acidic dehydration to form the furan ring. researchgate.net This approach allows for the synthesis of furans with various substitution patterns, which are prevalent motifs in natural products and materials science. nih.govorganic-chemistry.org

Lactones: The synthesis of lactones, or cyclic esters, can be achieved through several pathways. organic-chemistry.org One common route involves the hydrolysis of the acid chloride to a carboxylic acid. The ketone can then be stereoselectively reduced to a secondary alcohol. Subsequent intramolecular esterification (lactonization) of the resulting hydroxy acid, often promoted by acid catalysts or coupling agents, yields γ- or δ-lactones depending on the reaction conditions and subsequent manipulations. mdpi.comdiva-portal.org

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiadiazoles, Thiazolidines)

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles. arkat-usa.org

Thiadiazoles: Substituted thiadiazoles can be prepared by reacting this compound with thiosemicarbazide (B42300) or thiohydrazides. nih.govresearchgate.net The acid chloride would first react with the hydrazine (B178648) moiety, and subsequent condensation and cyclization involving the ketone and the sulfur atom, often under dehydrating or oxidative conditions, would form the 1,3,4-thiadiazole (B1197879) ring system. nih.govgoogle.com

Thiazolidines: Thiazolidine rings, particularly functionalized thiazolidin-4-ones, can be synthesized from this precursor. nih.gov For instance, reaction with a cysteine ester would involve initial acylation at the amine, followed by intramolecular cyclization of the thiol onto the electrophilic carbon bearing the chlorine. This sequence is a powerful method for creating these medicinally important scaffolds. niscpr.res.innih.gov

Table 2: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Key Reagent | General Reaction Type |

|---|---|---|

| Thiadiazole | Thiosemicarbazide | Condensation/Cyclization researchgate.netnih.gov |

| Thiazolidine | Cysteine derivatives | Acylation/Intramolecular Thio-alkylation nih.gov |

Precursor for Bioorthogonal Reagents and Probes

The functional groups within this compound make it a candidate for development into bioorthogonal reagents. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes.

The α-chloroketone is a particularly useful reactive handle. It can function as an electrophilic "warhead" to selectively alkylate nucleophilic amino acid residues, such as cysteine, on proteins. This makes it a potential tool for activity-based protein profiling (ABPP) or for covalently labeling specific proteins of interest.

While the acid chloride itself is too reactive for direct use in a biological environment, it serves as a convenient anchor point for attaching other functionalities ex vivo. For example, it can be used to link the molecule to a reporter tag (like a fluorophore) or an affinity handle (like biotin) before the resulting probe is introduced to a biological system. The resulting probe would then target specific proteins via the α-chloroketone moiety.

Table 3: Potential Bioorthogonal Applications

| Functional Group | Potential Reaction | Application |

|---|---|---|

| α-Chloroketone | Nucleophilic substitution by thiols (e.g., Cysteine) | Covalent protein labeling, Activity-based probes |

| Ketone | Hydrazide/Aminooxy condensation (after probe assembly) | Bio-conjugation (Keto-ligation) |

| Acid Chloride | Acylation (ex vivo) | Attachment of reporter tags (fluorophores, biotin) |

Synthesis of Natural Product Analogues and Structurally Diverse Small Molecules

The strategic placement of two distinct electrophilic centers in this compound makes it an ideal candidate for the synthesis of structurally diverse small molecules, including analogues of natural products containing heterocyclic cores. Although specific examples utilizing this exact reagent are sparse in published literature, its potential can be inferred from well-established chemical transformations.

A plausible synthetic strategy involves an initial acylation reaction at the acid chloride terminus with a suitable nucleophile (e.g., an amine or alcohol) to introduce the core of the molecule. The pendant α-chloro ketone then becomes a handle for subsequent chemical modifications, most notably for the construction of five- or six-membered heterocyclic rings, which are common motifs in biologically active natural products and pharmaceuticals. nih.gov

For instance, reaction with a primary amine would yield an amide, which could then undergo intramolecular cyclization or, more commonly, the α-chloro ketone could react with a binucleophile in an intermolecular fashion. The Hantzsch thiazole (B1198619) synthesis or similar condensation reactions could be employed by reacting the α-chloro ketone portion with thioamides, thioureas, or amidines to generate thiazole, thiadiazine, or imidazole (B134444) rings, respectively.

Potential Heterocyclic Scaffolds from this compound:

| Reactant for α-Chloro Ketone | Resulting Heterocyclic Core | Potential Significance |

|---|---|---|

| Thiourea / Thioamide | Thiazole | Core of many natural products and pharmaceuticals (e.g., Vitamin B1) |

| Amidines | Imidazole | Found in amino acids (Histidine) and numerous drugs (e.g., antifungals) |

| Hydrazine Derivatives | Pyridazine / Pyrazole | Present in various bioactive compounds with diverse pharmacological activities |

This approach allows for the rapid assembly of a library of structurally diverse molecules from a single, versatile starting material. By varying the initial nucleophile that reacts with the acid chloride and the subsequent reactant for the α-chloro ketone, a wide array of molecular frameworks can be accessed, facilitating the exploration of structure-activity relationships in drug discovery and the synthesis of novel natural product analogues.

Polymer Chemistry and Advanced Materials Applications

In the realm of polymer chemistry and materials science, this compound presents intriguing possibilities as a functional monomer or a post-polymerization modification agent, although specific examples of its use are not well-documented. Its bifunctional nature could be harnessed to create polymers with unique properties and functionalities.

As a monomer, this compound could participate in polycondensation reactions. For example, reaction with a diamine would lead to the formation of a polyamide, while reaction with a diol would yield a polyester. The resulting polymer would feature a reactive α-chloro ketone group pendant from the main chain at regular intervals.

These pendant chloro-ketone groups represent valuable sites for further functionalization of the polymer. They could be used for:

Cross-linking: Reaction with a dinucleophile could form cross-links between polymer chains, enhancing the material's mechanical strength, thermal stability, and solvent resistance.

Grafting: Other polymer chains or small molecules could be grafted onto the backbone via reaction at the ketone or the chlorine atom, leading to the development of materials with tailored surface properties, such as hydrophilicity, biocompatibility, or specific binding capabilities.

Immobilization of Catalysts or Biomolecules: The reactive sites could serve as anchors for attaching catalysts or biologically active molecules, creating functional materials for applications in catalysis or biomedicine.

The versatility of this hypothetical polymer is outlined in the table below.

Potential Applications of Polymers Derived from this compound:

| Polymer Type | Functionalization Strategy | Potential Application |

|---|---|---|

| Polyamide | Cross-linking with diamines | High-performance thermoset plastics |

| Polyester | Grafting of hydrophilic polymers (e.g., PEG) | Biocompatible materials for medical devices |

| Polyamide/Polyester | Immobilization of enzymes | Reusable biocatalysts |

While the synthesis of polymers like poly(chloroethene) (polyvinyl chloride) is well-established, the use of more complex functional monomers like this compound remains a largely unexplored area with significant potential for creating advanced materials with novel properties. bldpharm.comcmu.edu

Advanced Analytical Techniques in the Research of 5 Chloro 4 Oxopentanoyl Chloride Reactions

Spectroscopic Methods for Structural Elucidation of Reaction Products

Spectroscopic techniques are indispensable for determining the molecular structure of compounds derived from 5-Chloro-4-oxopentanoyl chloride. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For reaction products of this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. asianpubs.orgmdpi.com

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons). The structure of this compound (Cl-CH₂-C(O)-CH₂-CH₂-C(O)Cl) contains three distinct sets of methylene (B1212753) protons. The protons on the carbon adjacent to the acyl chloride (C2) and those adjacent to the chloromethyl ketone group (C3 and C5) will exhibit unique chemical shifts and splitting patterns due to their different electronic environments. asianpubs.org For instance, the protons closest to the electron-withdrawing acyl chloride and ketone groups would be expected to appear at a lower field (higher ppm).

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton. Each of the five carbon atoms in the this compound backbone will produce a distinct signal. The carbonyl carbons of the ketone and the acyl chloride are particularly characteristic and appear significantly downfield (typically 160-200+ ppm). mdpi.comucalgary.ca

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbons to which they are directly attached. These methods are invaluable for unambiguously assigning the signals in the ¹H and ¹³C spectra of complex reaction products.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical chemical shifts for similar functional groups.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| -CH₂- (C2) | 3.0 - 3.4 | Triplet (t) | 2H |

| -CH₂- (C3) | 2.8 - 3.2 | Triplet (t) | 2H |

| Cl-CH₂- (C5) | 4.2 - 4.6 | Singlet (s) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical chemical shifts for similar functional groups.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (Acyl Chloride, C1) | 170 - 175 |

| -CH₂- (C2) | 40 - 45 |

| -CH₂- (C3) | 30 - 35 |

| C=O (Ketone, C4) | 200 - 208 |

| Cl-CH₂- (C5) | 45 - 50 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : IR is particularly useful for identifying carbonyl (C=O) groups. In a product derived from this compound, one would expect to see two distinct C=O stretching absorptions. The acyl chloride carbonyl typically appears at a high frequency (around 1800 cm⁻¹), while the ketone carbonyl appears at a lower frequency (around 1715 cm⁻¹). ucalgary.ca The presence or absence of these bands can confirm the success of a reaction. For example, the conversion of the acyl chloride to an ester would result in the disappearance of the ~1800 cm⁻¹ band and the appearance of a new ester carbonyl band around 1735-1750 cm⁻¹.

Raman Spectroscopy : While IR is strong for polar bonds like carbonyls, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. It can provide complementary information and is particularly useful for analyzing samples in aqueous solutions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Acyl Chloride | C=O Stretch | ~1800 |

| Ketone | C=O Stretch | ~1715 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

| Methylene | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

Mass Spectrometry (MS) : In MS analysis, a molecule is ionized and breaks apart into characteristic fragments. For a product of this compound, the fragmentation pattern would be influenced by the two carbonyl groups and the chlorine atom. Common fragmentations include the loss of chlorine (Cl) or the acyl chloride group (-COCl). The presence of chlorine is often indicated by a characteristic isotopic pattern, where the peak for the ion containing ³⁷Cl is about one-third the height of the peak for the ion containing ³⁵Cl.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecule and its fragments, which is a powerful tool for confirming the identity of a newly synthesized compound. For this compound (C₅H₆Cl₂O₂), the exact mass would be precisely determined, distinguishing it from other compounds with the same nominal mass. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]+ | [C₅H₆Cl₂O₂]+ | 168/170/172 |

| [M-Cl]+ | [C₅H₆ClO₂]+ | 133/135 |

| [M-COCl]+ | [C₄H₆ClO]+ | 105/107 |

| [CH₂COCl]+ | [C₂H₂ClO]+ | 77/79 |

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is essential for separating components of a mixture, making it ideal for monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate non-volatile or thermally unstable compounds. scirp.org A reversed-phase HPLC method would be suitable for analyzing reactions of this compound.

In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). rsc.org By monitoring the disappearance of the starting material peak and the appearance of the product peak over time, the reaction progress can be accurately tracked. The area under each peak is proportional to the concentration of the compound, allowing for quantitative analysis. Diode-array detection (DAD) or UV detection would be appropriate, as the carbonyl groups provide UV absorbance. rsc.org

Table 5: Hypothetical HPLC Method for Analysis of a Reaction Mixture

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the potential volatility of this compound and its derivatives, GC is a highly suitable analytical method.

Gas Chromatography (GC) : In GC, the sample is vaporized and separated as it travels through a capillary column. A flame ionization detector (FID) can be used for quantitative analysis. The technique can be used to check for the presence of volatile starting materials, byproducts, or residual solvents in the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) : The combination of GC and MS is one of the most powerful tools for identifying unknown components in a mixture. physicsandmathstutor.com The GC separates the individual compounds, which are then fed directly into the mass spectrometer for identification based on their mass spectrum and fragmentation pattern. This is particularly useful for identifying unexpected side products in a reaction involving this compound. scirp.org Derivatization may sometimes be employed to increase the volatility and thermal stability of analytes for GC analysis. osti.gov

Table 6: Hypothetical GC-MS Method Parameters

| Parameter | Condition |

| GC Column | HP-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational and Theoretical Studies on 5 Chloro 4 Oxopentanoyl Chloride and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 5-Chloro-4-oxopentanoyl chloride. These computational methods provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic stability of the molecule.

The presence of two electrophilic centers—the acyl chloride and the ketone carbonyl carbons—is a defining feature of this compound. The high electronegativity of the oxygen and chlorine atoms results in a significant polarization of the respective carbonyl and carbon-chlorine bonds. This polarization leads to a substantial partial positive charge on these carbon atoms, making them susceptible to nucleophilic attack. ox.ac.ukchemistrystudent.com Molecular orbital analysis further clarifies this reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) of the molecule is expected to have large coefficients on both the acyl chloride and the ketone carbonyl carbons, indicating that these are the primary sites for accepting electrons from a nucleophile. libretexts.orgoregonstate.edu

Below is a hypothetical data table illustrating the types of electronic properties that would be obtained from a DFT calculation on this compound, based on typical values for similar functional groups.

Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; a lower value suggests higher electrophilicity. |

| HOMO-LUMO Gap | 8.3 eV | Relates to the chemical reactivity and stability of the molecule; a smaller gap often implies higher reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, arising from the electronegative chlorine and oxygen atoms. |

| Partial Charge on Acyl Carbon | +0.65 e | Highlights the significant electrophilic character of the acyl chloride carbonyl carbon. |

| Partial Charge on Ketone Carbon | +0.55 e | Shows the electrophilicity of the ketone carbonyl carbon, which is also a reactive site. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a detailed understanding of the reaction pathway.

Given the bifunctional nature of this compound, a key area of investigation is the chemoselectivity of nucleophilic attack. Computational studies can predict whether a nucleophile will preferentially react with the more electrophilic acyl chloride or the ketone carbonyl. Such studies on related bifunctional electrophiles have shown that the relative reactivity of the two sites can be finely tuned by the nature of the nucleophile and the reaction conditions. acs.org

For example, the reaction of this compound with a nucleophile, such as an amine, can be modeled to determine the activation barriers for attack at the C1 (acyl chloride) and C4 (ketone) positions. The transition state for the thermodynamically favored pathway can be located and its geometry and energy calculated. These calculations often reveal that the reaction proceeds via a tetrahedral intermediate. nih.gov

The table below presents hypothetical data from a computational study on the reaction of this compound with ammonia (B1221849), illustrating how such modeling can predict reaction outcomes.

Calculated Activation Energies for Nucleophilic Attack on this compound (Illustrative)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at Acyl Chloride (C1) | TS1 | 15.2 | Favored pathway, leading to the formation of 5-Chloro-4-oxopentanamide. |

| Attack at Ketone (C4) | TS2 | 22.5 | Disfavored pathway under kinetic control. |

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can be used to predict the reactivity and selectivity of this compound in various organic transformations. By analyzing the electronic and steric properties of the molecule, it is possible to anticipate how it will behave in the presence of different reagents and under various conditions.

The electrophilicity of the two carbonyl carbons is a key determinant of reactivity. Computational models can quantify this electrophilicity, for instance, through the calculation of Fukui indices or by analyzing the LUMO distribution. These calculations would likely confirm that the acyl chloride is the more reactive site towards most nucleophiles due to the better leaving group ability of the chloride ion compared to an alkoxide. chemistrystudent.com

Furthermore, computational studies can explore the potential for intramolecular reactions. The proximity of the two functional groups in this compound might allow for cyclization reactions under certain conditions, for example, through the formation of an enolate at the C3 position which could then attack the acyl chloride. Theoretical modeling could predict the feasibility of such a reaction by calculating the activation energy for the cyclization step.

The following table provides a qualitative prediction of reactivity and selectivity for this compound with different types of reagents, based on general principles of organic chemistry and computational studies of similar molecules.

Predicted Reactivity and Selectivity of this compound

| Reagent Type | Predicted Primary Reaction Site | Expected Product Type | Rationale |

|---|---|---|---|

| Hard Nucleophiles (e.g., Grignard reagents) | Acyl Chloride | Tertiary Alcohol (after double addition) or Ketone | High reactivity of the acyl chloride towards strong nucleophiles. |

| Soft Nucleophiles (e.g., Amines, Alcohols) | Acyl Chloride | Amide, Ester | Preferential attack at the more electrophilic center with a better leaving group. |

| Reducing Agents (e.g., NaBH4) | Ketone | Chloro-alcohol | Selective reduction of the ketone in the presence of the less reactive acyl chloride towards hydrides. |

| Bases | C3-H | Enolate Formation | Potential for intramolecular reactions or further functionalization at the alpha-carbon to the ketone. |

Structure-Activity Relationship (SAR) Studies for Analogues (Excluding biological activity itself)

Structure-Activity Relationship (SAR) studies for analogues of this compound can provide valuable insights into how modifications to the molecular structure influence its chemical and physical properties. While SAR is often associated with biological activity, in this context, the focus is strictly on non-biological endpoints such as reactivity, stability, and spectroscopic characteristics.

For a series of analogues of this compound, where the chlorine atom is replaced by other halogens (Fluorine, Bromine, Iodine) or the alkyl chain is modified, computational methods can be used to build quantitative structure-property relationship (QSPR) models. These models correlate molecular descriptors (e.g., electronic, steric, and topological parameters) with a specific property.

For example, a QSPR study could investigate the relationship between the nature of the halogen at the 5-position and the electrophilicity of the acyl chloride carbonyl carbon. It is expected that the electrophilicity would increase with the electronegativity of the halogen due to the inductive effect.

The following table illustrates a hypothetical SAR for analogues of this compound, focusing on the impact of substituents on the molecule's electrophilic reactivity.

Structure-Reactivity Relationship for Analogues of this compound (Illustrative)

| Analogue | Structural Modification | Predicted Effect on Electrophilicity of Acyl Chloride | Rationale |

|---|---|---|---|

| 5-Fluoro-4-oxopentanoyl chloride | Replacement of Cl with F | Increased | Higher electronegativity of Fluorine leads to a stronger inductive electron-withdrawing effect. |

| 5-Bromo-4-oxopentanoyl chloride | Replacement of Cl with Br | Decreased | Lower electronegativity of Bromine compared to Chlorine. |

| 4-Oxopentanoyl chloride (Levulinoyl chloride) | Replacement of Cl with H | Significantly Decreased | Absence of the electron-withdrawing halogen at the 5-position. |

| 5-Chloro-3-methyl-4-oxopentanoyl chloride | Addition of a methyl group at C3 | Slightly Decreased | Electron-donating effect of the methyl group slightly reduces the electrophilicity of the ketone, with a minor effect on the distant acyl chloride. |

Future Research Directions and Emerging Paradigms in the Study of 5 Chloro 4 Oxopentanoyl Chloride

Development of Novel Catalytic Systems for its Transformations

The development of advanced catalytic systems is a cornerstone of future research involving 5-Chloro-4-oxopentanoyl chloride. The focus lies in designing catalysts that can selectively activate one of the two reactive sites—the acid chloride or the α-chloroketone—enabling precise and efficient transformations. This includes the exploration of:

Enantioselective Catalysis: Designing chiral catalysts, such as metal-based complexes or organocatalysts, to control the stereochemistry of reactions at the ketone functionality. This would allow for the asymmetric synthesis of valuable chiral molecules.

Chemoselective Catalysis: Creating catalytic systems that can differentiate between the acid chloride and the chloromethyl ketone moieties. This would enable sequential and one-pot reactions, streamlining synthetic pathways and reducing the need for protecting groups.

Photoredox Catalysis: Investigating the use of light-mediated catalysis to generate reactive intermediates from this compound under mild conditions, potentially unlocking novel reaction pathways.

Integration into Automated and Flow Chemistry Platforms

The integration of this compound into automated and flow chemistry systems represents a significant leap towards enhancing reaction efficiency, safety, and scalability. These modern platforms offer several advantages:

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

Enhanced Safety: The handling of reactive intermediates can be performed in a closed and controlled environment, minimizing exposure and improving the safety profile of reactions involving this compound.

High-Throughput Screening: Automated systems can be employed to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of transformations involving this compound.

Exploration of New Reactivity Modes and Unconventional Syntheses

Future research will likely delve into uncovering new reactivity modes of this compound beyond its conventional reactions. This includes:

Radical-Mediated Reactions: Exploring the generation and subsequent reactions of radical species from the C-Cl bond, which could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Domino and Cascade Reactions: Designing multi-step reaction sequences where the initial transformation of one functional group triggers subsequent reactions at the other, leading to the rapid construction of complex molecular architectures.

Use in the Synthesis of Heterocyclic Compounds: Investigating its application as a precursor for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Sustainable and Green Chemistry Approaches in its Utilization

A paramount direction for future research is the incorporation of green chemistry principles into the synthesis and application of this compound. This involves:

Atom Economy: Developing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Shifting towards the use of environmentally benign solvents or even solvent-free reaction conditions to reduce the environmental impact.

Renewable Feedstocks: Investigating the potential for synthesizing this compound from renewable resources, such as its precursor, 5-chloro-4-oxopentanoic acid, which can potentially be derived from biomass. nih.gov

Q & A

Q. Q1 (Basic): What are the common synthetic routes for preparing 5-chloro-4-oxopentanoyl chloride?

The compound is typically synthesized via chlorination of 5-chloro-4-oxopentanoic acid using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction requires anhydrous conditions to avoid hydrolysis. Key parameters include maintaining a temperature of 0–5°C during reagent addition and refluxing under inert gas to ensure complete conversion .

Q. Q2 (Advanced): How can reaction conditions be optimized to minimize by-products during chlorination?

By-products often arise from incomplete chlorination or oxidation. Optimize stoichiometry (1.2–1.5 equivalents of SOCl₂) and control reaction time (2–4 hours). Monitor progress via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Post-reaction, distill under reduced pressure (40–60°C, 10–15 mmHg) to isolate the acyl chloride .

Analytical Characterization

Q. Q3 (Basic): Which spectroscopic techniques are critical for characterizing this compound?

Use H NMR (δ 2.5–3.5 ppm for keto protons, δ 4.0–4.5 ppm for CH₂Cl) and C NMR (δ 170–180 ppm for carbonyl groups). Confirm chloride formation via IR (C=O stretch ~1800 cm⁻¹) and mass spectrometry (m/z ≈ 166.5) .

Q. Q4 (Advanced): How to address hygroscopicity during analysis?

Handle samples under nitrogen or argon. Use anhydrous solvents (e.g., CDCl₃ dried over molecular sieves). For elemental analysis, seal samples in airtight capsules to prevent moisture ingress, which can hydrolyze the compound to the parent acid .

Safety and Handling

Q. Q5 (Basic): What PPE is essential when handling this compound?

Wear impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat. Use a fume hood to avoid inhalation of HCl vapors released during reactions .

Q. Q6 (Advanced): How to mitigate risks in exothermic chlorination reactions?

Use a jacketed reactor with cooling (0–5°C). Add SOCl₂ dropwise to the acid while stirring. Monitor temperature with a thermocouple. Equip the setup with a scrubber to neutralize HCl gas .

Reactivity and Side Reactions

Q. Q7 (Basic): What nucleophilic reactions are feasible with this acyl chloride?

It reacts with amines (e.g., benzylamine) to form amides or with alcohols (e.g., methanol) to yield esters. Test reactivity in aprotic solvents (e.g., dichloromethane) at room temperature .

Q. Q8 (Advanced): Why might keto-enol tautomerization complicate reactions?

The oxo group at C4 can tautomerize, leading to enol intermediates that react unpredictably. Suppress tautomerization by using acidic conditions (e.g., catalytic HCl) or low temperatures (−20°C) .

Purity Challenges

Q. Q9 (Basic): What purification methods are effective?

Distillation under reduced pressure (yield >85%) or recrystallization from dry hexane/ethyl acetate (3:1) removes residual acid or SOCl₂. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q10 (Advanced): How to detect trace hydrolysis products?

Use reverse-phase HPLC with UV detection (λ = 210 nm). Hydrolysis products (e.g., 5-chloro-4-oxopentanoic acid) elute earlier than the acyl chloride due to higher polarity .

Literature and Data Gaps

Q. Q11 (Basic): What keywords optimize literature searches for this compound?

Use systematic names (e.g., "this compound") and CAS numbers. Include broader terms like "acyl chloride synthesis" or "keto acid derivatives" .

Q. Q12 (Advanced): How to address scarce data on environmental or toxicological properties?

Extrapolate from structurally similar compounds (e.g., 4-chlorobenzoyl chloride). Perform computational modeling (e.g., QSAR) to predict biodegradation or ecotoxicity .

Experimental Reproducibility

Q. Q13 (Basic): What details are critical for reporting synthesis protocols?

Document solvent purity, reaction time/temperature, and purification steps. Provide NMR shifts and IR peaks for verification .

Q. Q14 (Advanced): How to troubleshoot irreproducible yields?

Check reagent batch variability (e.g., SOCl₂ purity >99%). Ensure anhydrous conditions by pre-drying glassware. Repeat reactions in triplicate to identify outlier data .

Stability and Storage

Q. Q15 (Basic): What storage conditions prevent decomposition?

Store in amber vials under nitrogen at −20°C. Avoid exposure to moisture or light, which accelerate hydrolysis .

Q. Q16 (Advanced): How to analyze long-term degradation products?

Use LC-MS to identify hydrolyzed acids or dimerization by-products. Accelerated stability studies (40°C/75% RH for 1 week) simulate long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.